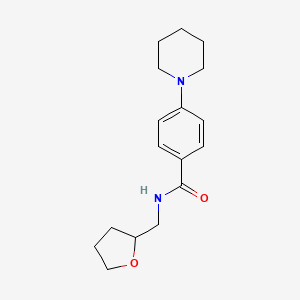![molecular formula C19H18N2O3S B4615787 ethyl N-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B4615787.png)
ethyl N-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}glycinate
説明
Ethyl N-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}glycinate is a useful research compound. Its molecular formula is C19H18N2O3S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.10381361 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Materials Science and Nanotechnology
Fabrication of Highly Conductive and Transparent Thin Films : A study by Jo et al. (2010) described the use of oligothiophene-terminated poly(ethylene glycol) as a non-ionic and amphiphilic surfactant for fabricating high-quality single-walled carbon nanotube (SWCNT) films. These films, which could be used as transparent electrodes in flexible optoelectronic devices, demonstrated significant conductivity and transparency, showcasing the potential of similar compounds in materials science applications (Jo et al., 2010).
Organic Synthesis and Catalysis
New Chromium(III) Complexes as Catalysts : The study by Enders et al. (2001) explored chromium(III) complexes with cyclopentadienyl ligands functionalized by quinoline, demonstrating their role as highly active, temperature-stable catalysts for the polymerization of ethylene. This research highlights the importance of quinoline derivatives in developing new catalysts for industrial applications (Enders et al., 2001).
Synthesis of Pyrroles via Ethyl N-(3-Oxo-1-alkenyl)glycinates : Hombrecher and Horter (1990) reported on the formation of pyrroles through the reaction of ethyl glycinate hydrochloride with 1,3-dicarbonyl compounds, followed by a base-catalyzed intramolecular Knoevenagel condensation. This method presents a novel pathway for synthesizing pyrroles, showcasing the utility of ethyl glycinate derivatives in organic synthesis (Hombrecher & Horter, 1990).
Biochemistry and Molecular Biology
New Calcium Indicators and Buffers : Tsien (1980) introduced a new family of high-affinity buffers and optical indicators for Ca2+ based on BAPTA, which shows high selectivity against magnesium and protons. This research is pivotal in the development of biochemical tools for studying calcium signaling in biological systems, highlighting the relevance of similar compounds in biochemistry (Tsien, 1980).
特性
IUPAC Name |
ethyl 2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-3-24-18(22)11-20-19(23)14-10-16(17-9-8-12(2)25-17)21-15-7-5-4-6-13(14)15/h4-10H,3,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAYBBFJVYSEOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-methylphenyl)-7-(3-pyridinyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B4615736.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-mesitylacrylamide](/img/structure/B4615739.png)
![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4615743.png)
![2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B4615753.png)
![3-(4-fluorophenyl)-5-methyl-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4615767.png)
![13-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B4615768.png)
![[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4615774.png)
![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4615782.png)
![2-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4615783.png)
![2-{[(1-propyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B4615786.png)
![4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine](/img/structure/B4615788.png)
![1-(3,4-dimethylphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615795.png)

